molecular formula C14H22N4O3S B10987303 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

Cat. No.: B10987303
M. Wt: 326.42 g/mol
InChI Key: IDGLHTCTMLBPGG-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrimidine ring, a tetrahydrothiophene ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through a cyclization reaction involving a suitable thiol and an alkene.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the pyrimidine derivative and the tetrahydrothiophene derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidine ring or the amide bond, potentially leading to the formation of amines or reduced pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or reduced pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amides or pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1,1-dioxothiolan-3-yl)butanamide

InChI

InChI=1S/C14H22N4O3S/c1-10-8-11(2)17-14(16-10)15-6-3-4-13(19)18-12-5-7-22(20,21)9-12/h8,12H,3-7,9H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

IDGLHTCTMLBPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NC2CCS(=O)(=O)C2)C

Origin of Product

United States

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